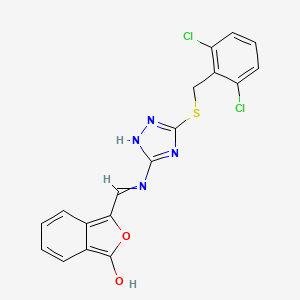
(Z)-3-((3-(2,6-dichlorobenzylthio)-1H-1,2,4-triazol-5-ylamino)methylene)isobenzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-((3-(2,6-dichlorobenzylthio)-1H-1,2,4-triazol-5-ylamino)methylene)isobenzofuran-1(3H)-one is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-((3-(2,6-dichlorobenzylthio)-1H-1,2,4-triazol-5-ylamino)methylene)isobenzofuran-1(3H)-one typically involves multiple steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dichlorobenzylthio group: This step involves the nucleophilic substitution of a suitable leaving group with 2,6-dichlorobenzylthiol.
Condensation with isobenzofuranone: The final step involves the condensation of the triazole derivative with isobenzofuranone under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group, leading to the formation of various reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the dichlorobenzylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-3-((3-(2,6-dichlorobenzylthio)-1H-1,2,4-triazol-5-ylamino)methylene)isobenzofuran-1(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its triazole moiety is known to interact with biological targets, leading to various biological effects.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. It is investigated for its ability to inhibit specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its diverse reactivity makes it a versatile compound for various applications.
Wirkmechanismus
The mechanism of action of (Z)-3-((3-(2,6-dichlorobenzylthio)-1H-1,2,4-triazol-5-ylamino)methylene)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The dichlorobenzylthio group can enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-3-((3-(2,6-dichlorobenzylthio)-1H-1,2,4-triazol-5-ylamino)methylene)isobenzofuran-1(3H)-one: This compound shares structural similarities with other triazole derivatives, such as fluconazole and itraconazole, which are well-known antifungal agents.
Fluconazole: A triazole antifungal agent used to treat various fungal infections.
Itraconazole: Another triazole antifungal agent with a broader spectrum of activity.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the isobenzofuranone moiety. This unique structure imparts distinct biological and chemical properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C18H12Cl2N4O2S |
|---|---|
Molekulargewicht |
419.3 g/mol |
IUPAC-Name |
3-[[3-[(2,6-dichlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-yl]iminomethyl]-2-benzofuran-1-ol |
InChI |
InChI=1S/C18H12Cl2N4O2S/c19-13-6-3-7-14(20)12(13)9-27-18-22-17(23-24-18)21-8-15-10-4-1-2-5-11(10)16(25)26-15/h1-8,25H,9H2,(H,22,23,24) |
InChI-Schlüssel |
OAEWIFPTXKHRFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(OC(=C2C=C1)O)C=NC3=NC(=NN3)SCC4=C(C=CC=C4Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


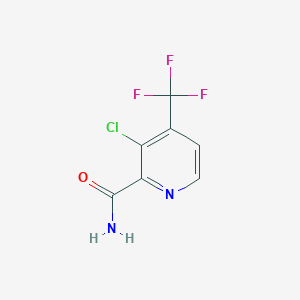
![4,4,5,5-Tetramethyl-2-[2-(2-methylphenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B12510610.png)
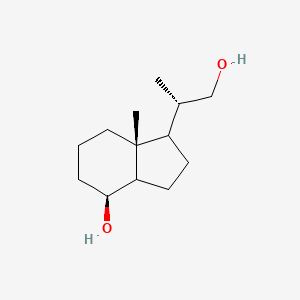
![4-[[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B12510624.png)
![5-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B12510629.png)

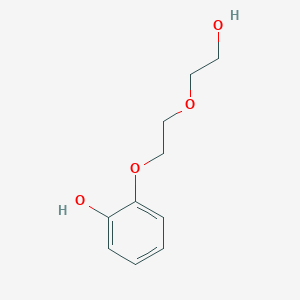
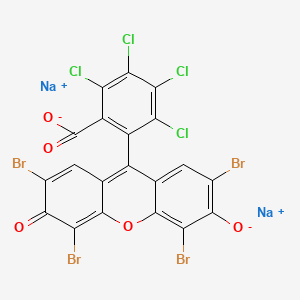

![(3aR,3a'R,8aS,8a'S)-2,2'-Cyclohexylidenebis[8,8a-dihydro-3aH-indeno[1,2-d]oxazole]](/img/structure/B12510658.png)

![Titanium, oxo[sulfato(2-)-kappaO,kappaO']-](/img/structure/B12510670.png)

![3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B12510677.png)
